Fluorodisilane can be synthesized through various methods involving silicon and fluorine sources. It is classified as an inorganic compound and specifically falls under the category of silanes, which are compounds containing silicon and hydrogen or silicon and halogens. Its classification as a fluorosilane highlights its significance in materials science, particularly in the development of advanced coatings and semiconductor materials.
Fluorodisilane can be synthesized using several methods:
These synthesis methods vary in complexity and yield, with direct fluorination being one of the most straightforward approaches for producing high-purity fluorodisilane.
Fluorodisilane has a unique molecular structure characterized by its two silicon atoms and six fluorine atoms. The molecular geometry is tetrahedral around each silicon atom due to sp³ hybridization, leading to a symmetrical arrangement.
The presence of highly electronegative fluorine atoms significantly influences the chemical properties and reactivity of fluorodisilane, making it a valuable compound in various applications.
Fluorodisilane participates in several chemical reactions due to its reactivity:
These reactions are crucial for applications in materials science, particularly in creating functionalized surfaces or coatings.
The mechanism of action for fluorodisilane primarily revolves around its ability to react with moisture or other nucleophiles:
This mechanism underpins its utility in various scientific applications, particularly in modifying surface properties for better performance in electronic devices.
Fluorodisilane exhibits several notable physical and chemical properties:
These properties make fluorodisilane suitable for applications requiring specific chemical interactions or modifications at surfaces.
Fluorodisilane has several scientific uses:
The development of organofluorosilicon compounds represents a convergence of two pivotal domains in synthetic chemistry: organosilicon chemistry and organofluorine chemistry. While elemental fluorine was isolated by Moissan in 1886 [1] [8], early investigations into silicon-fluorine bonds emerged significantly later due to the formidable challenges in handling highly reactive and corrosive fluorinating agents. The mid-20th century witnessed accelerated progress, driven by industrial demands for thermally stable and chemically inert materials. Schumb and Gamble's pioneering work in 1932 on the synthesis of fluorochlorosilanes via explosive reactions (Si₂F₆ + Cl₂ → 2SiClF₃) marked a crucial milestone, demonstrating viable pathways to mixed halogenosilanes [9]. This era also saw the development of safer, more controlled synthetic methods, such as the catalyzed halogen exchange between silicon tetrachloride (SiCl₄) and antimony trifluoride (SbF₃) using antimony pentachloride as a catalyst, yielding compounds like chlorotrifluorosilane (SiClF₃) [9]. These advances laid the essential groundwork for synthesizing more complex species, including fluorodisilane (H₃Si-SiH₂F), which embodies the integration of silicon-silicon bonds with fluorine functionality. The Manhattan Project's demands for uranium hexafluoride (UF₆)-resistant materials further spurred innovations in fluorine-containing polymers and volatile silicon fluorides, indirectly facilitating methodologies applicable to fluorodisilane synthesis [1].
Table: Key Historical Milestones in Organofluorosilicon Chemistry
Year | Development | Significance |
---|---|---|
1886 | Isolation of elemental fluorine by Moissan | Enabled direct fluorination strategies |
1932 | Synthesis of SiClF₃ via Si₂F₆ + Cl₂ (Schumb & Gamble) | Demonstrated viability of fluorochlorosilane formation |
1935 | Systematic study of fluorochlorosilanes (Booth & Swinehart) | Established purification protocols for mixed halosilanes |
1940s | Catalytic synthesis of SiClF₃ using SbF₃/SbCl₅ | Provided scalable industrial production methods |
1950s | Laser-induced isotope separation via fluorosilanes | Highlighted unique reactivity for specialized applications |
Fluorodisilane, systematically named as 1-fluorodisilane (IUPAC), belongs to the class of disilanes—compounds featuring a silicon-silicon (Si-Si) bond. Its molecular formula is H₃Si-SiH₂F, reflecting the substitution of one hydrogen atom in disilane (H₃Si-SiH₃) with a fluorine atom bonded to one of the silicon atoms. This substitution creates a polarized Siδ⁺-Fδ⁻ bond due to fluorine's high electronegativity (3.98), significantly influencing the compound's reactivity and physical properties. Structurally, the silicon atom bearing fluorine adopts a distorted tetrahedral geometry, with bond angles deviating from the ideal 109.5° due to the electronic asymmetry introduced by fluorine. Key bond parameters derived from analogous fluorosilanes include an Si-F bond length of approximately 1.58 Å (shorter than typical Si-Cl bonds due to higher bond strength) and an Si-Si bond length near 2.34 Å. Vibrational spectroscopy reveals characteristic signatures: the Si-F stretch appears as a strong band between 800–950 cm⁻¹, while Si-H stretches occur around 2100–2200 cm⁻¹. The presence of the Si-Si bond introduces unique conformational flexibility, with rotational barriers distinct from monosilanes like fluorosilane (SiH₃F) [5] [6] [9].
Table: Structural Parameters of Fluorodisilane vs. Related Compounds
Parameter | Fluorodisilane (H₃Si-SiH₂F) | Fluorosilane (SiH₃F) | Disilane (H₃Si-SiH₃) |
---|---|---|---|
Molar Mass (g/mol) | 66.17 | 50.11 | 62.22 |
Si-F Bond Length (Å) | ~1.58 | 1.558 | N/A |
Si-Si Bond Length (Å) | ~2.34 | N/A | 2.331 |
∠Si-Si-F (°) | ~109.5 | N/A | N/A |
∠H-Si-F (°) | ~110.2 | 110.2 | N/A |
Dipole Moment (D) | >0.636 | 0.636 | 0 |
Fluorodisilane occupies a unique niche at the intersection of organofluorine and organosilicon chemistry, serving as a model system for probing bonding interactions between silicon, fluorine, and carbon. The Si-F bond, one of the strongest single bonds in chemistry (~552 kJ/mol), imparts exceptional thermal and chemical stability, while the adjacent Si-Si bond provides a site for selective activation. This duality enables fluorodisilane to act as a versatile synthon in materials science and synthetic chemistry. In semiconductor manufacturing, volatile silicon-fluorine compounds like fluorodisilane are investigated as precursors for silicon carbide (SiC) thin films due to their favorable decomposition profiles and ability to deliver silicon without oxygen contamination. The compound's relevance extends to the development of novel silicon-based reagents for radical transfer reactions. Modern methodologies, inspired by radical activations of organosilicon compounds (e.g., intramolecular C-Si bond cleavage triggered by alkoxyl radicals), utilize fluorinated silanes to transfer fluorinated moieties onto complex organic scaffolds under mild conditions [7]. This approach is crucial for late-stage fluorination in pharmaceuticals like the antitumor agent Z, where direct fluorination of sensitive molecules is impractical [7]. Furthermore, fluorodisilane serves as a prototype for studying β-fluorine elimination phenomena in silicon systems, a critical consideration in designing catalysts for fluoropolymer production [4] [7]. Its structural framework also informs the design of dielectric materials with low global warming potential, positioning it as an environmentally strategic alternative to perfluorocarbons in high-voltage applications [9].
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